![molecular formula C12H17NO5S B147817 Tert-butyl tosyloxycarbamate CAS No. 105838-14-0](/img/structure/B147817.png)
Tert-butyl tosyloxycarbamate
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Overview
Description
Tert-butyl tosyloxycarbamate (TBC) is an organic compound used in a variety of laboratory experiments. It is a crystalline solid with a low melting point and is structurally similar to other carbamates. TBC is also known as tert-butyl tosylate, tert-butoxycarbonyl tosylate, and tert-butyl (2-hydroxy-2-methylpropionate) tosylate. It is used as an intermediate in organic synthesis, as a reagent in biochemistry and molecular biology, and as a catalyst in chemical reactions.
Scientific Research Applications
Comprehensive Analysis of Tert-butyl Tosyloxycarbamate Applications
Organic Synthesis: Tert-butyl tosyloxycarbamate is widely used in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group into various organic compounds. This is crucial for synthesizing tertiary butyl esters, which are valuable in synthetic organic chemistry due to their stability and ease of deprotection under mild acidic conditions .
Amino Acid Derivatives: The compound is also instrumental in creating tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These protected AAILs serve as starting materials in dipeptide synthesis, facilitating the production of complex peptides without premature deprotection .
Diels-Alder Reactions: In addition, tert-butyl N-hydroxycarbamate has been used to generate t-Boc–N=O, which acts as a dienophile in Diels-Alder reactions. This application is significant for constructing cyclic compounds with high precision and efficiency .
Medicinal Chemistry: While specific applications in medicinal chemistry were not directly found in the search results, the versatility of tert-butyl tosyloxycarbamate in organic synthesis suggests its potential utility in drug development and synthesis of pharmaceuticals.
Flow Microreactor Systems: The compound’s use in flow microreactor systems exemplifies modern synthetic techniques’ advancement. These systems allow for more efficient and versatile processes, highlighting the compound’s role in innovative chemical synthesis methods .
Unnatural Amino Acids Synthesis: Tert-butyl tosyloxycarbamate is also used in synthesizing unnatural amino acids and hydroxylamine building blocks, which are essential for peptide ligation techniques like KAHA ligation .
Mechanism of Action
Target of Action
Tert-butyl tosyloxycarbamate is a biochemical used in proteomics research . .
Mode of Action
It belongs to the class of organic compounds known as carboxylic acid esters . These compounds are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom, forming an ester group .
properties
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-9-5-7-10(8-6-9)19(15,16)18-13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDPZKPHVNFUKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ONC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450207 |
Source
|
Record name | TERT-BUTYL TOSYLOXYCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl tosyloxycarbamate | |
CAS RN |
105838-14-0 |
Source
|
Record name | TERT-BUTYL TOSYLOXYCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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